molecular formula C15H17F2N3O2 B213973 2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(4-ethoxyphenyl)acetamide

2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(4-ethoxyphenyl)acetamide

Cat. No. B213973
M. Wt: 309.31 g/mol
InChI Key: PGFKBGQSFWVGTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(4-ethoxyphenyl)acetamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as DFP-10825 and belongs to the class of pyrazole derivatives. This compound has been shown to have potential therapeutic applications in various diseases, including cancer and inflammation.

Mechanism of Action

The exact mechanism of action of DFP-10825 is not fully understood. However, studies have shown that it inhibits the activity of several enzymes and proteins that play a crucial role in cancer growth and inflammation. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is overexpressed in many types of cancer cells. DFP-10825 has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a protein that regulates the expression of genes involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have several biochemical and physiological effects. Studies have shown that it inhibits the production of prostaglandins, which are lipid molecules that play a crucial role in inflammation. It has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that are involved in tissue remodeling and cancer metastasis. DFP-10825 has also been shown to induce apoptosis (programmed cell death) in cancer cells.

Advantages and Limitations for Lab Experiments

DFP-10825 has several advantages for lab experiments. It has been shown to have high selectivity towards cancer cells, which makes it a promising candidate for cancer therapy. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of DFP-10825 is that it has poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on DFP-10825. One of the areas of research is to investigate its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Another area of research is to investigate its potential as a combination therapy with other anti-cancer drugs. Additionally, further research is needed to understand the exact mechanism of action of DFP-10825 and to optimize its pharmacokinetic properties.
Conclusion:
In conclusion, DFP-10825 is a promising compound that has potential therapeutic applications in various diseases, including cancer and inflammation. Its anti-cancer and anti-inflammatory properties make it a promising candidate for cancer therapy. The synthesis method for DFP-10825 is relatively simple, and it has several advantages for lab experiments. However, further research is needed to optimize its pharmacokinetic properties and to investigate its potential as a therapeutic agent for other diseases.

Synthesis Methods

The synthesis of DFP-10825 involves several steps. The first step is the synthesis of 3-(difluoromethyl)-5-methyl-1H-pyrazole-1-carboxylic acid, which is then reacted with 4-ethoxyaniline to form the intermediate product. The final compound is obtained by reacting the intermediate product with acetic anhydride. The overall yield of the synthesis process is around 50%.

Scientific Research Applications

DFP-10825 has been extensively studied for its potential therapeutic applications. Studies have shown that it has anti-inflammatory and anti-cancer properties. It has been shown to inhibit the growth of various cancer cells, including breast cancer, prostate cancer, and lung cancer cells. DFP-10825 has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

properties

Product Name

2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(4-ethoxyphenyl)acetamide

Molecular Formula

C15H17F2N3O2

Molecular Weight

309.31 g/mol

IUPAC Name

2-[3-(difluoromethyl)-5-methylpyrazol-1-yl]-N-(4-ethoxyphenyl)acetamide

InChI

InChI=1S/C15H17F2N3O2/c1-3-22-12-6-4-11(5-7-12)18-14(21)9-20-10(2)8-13(19-20)15(16)17/h4-8,15H,3,9H2,1-2H3,(H,18,21)

InChI Key

PGFKBGQSFWVGTA-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C(=CC(=N2)C(F)F)C

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C(=CC(=N2)C(F)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.